1-(2-Fluoro-5-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Fluoro-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Fluoro-5-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrobenzene and propan-2-one.
Reduction: The nitro group in 2-fluoro-5-nitrobenzene is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The amino group is then converted to a mercapto group through a substitution reaction using thiourea.
Condensation: Finally, the mercapto-substituted benzene is condensed with propan-2-one under acidic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluoro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The ketone group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-Fluoro-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the propan-2-one moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
1-(2-Fluoro-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Fluoro-3-mercaptophenyl)propan-2-one: This compound has a similar structure but with the mercapto group at a different position on the phenyl ring.
1-(2-Chloro-5-mercaptophenyl)propan-2-one: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4H2,1H3 |
InChI Key |
UEPUPSIPXYCPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)S)F |
Origin of Product |
United States |
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